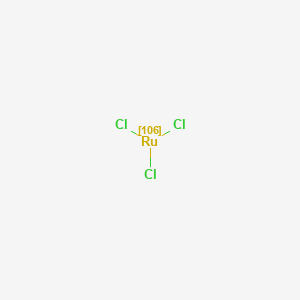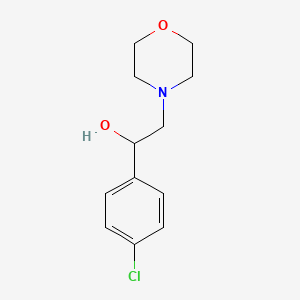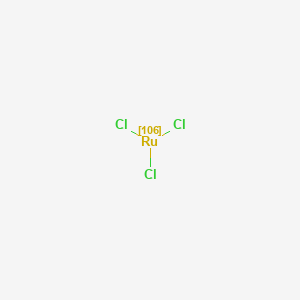
(106Ru)Ruthenium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium (106-Ru) chloride is a compound of the transition metal ruthenium, which belongs to the platinum group of elements. Ruthenium is known for its various oxidation states and ability to form numerous coordination complexes. The isotope 106-Ru is a radioactive form of ruthenium with a half-life of approximately 373.59 days . Ruthenium (106-Ru) chloride is utilized in various scientific and industrial applications due to its unique chemical properties and radioactive nature.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ruthenium (106-Ru) chloride can be synthesized through several methods. One common approach involves the oxidation of ruthenium metal to form ruthenium tetroxide (RuO₄), which is then reduced to ruthenium chloride. This process typically involves the use of oxidizing agents such as sodium metaperiodate (NaIO₄) and subsequent reduction with hydrochloric acid (HCl) .
Industrial Production Methods: In industrial settings, ruthenium (106-Ru) chloride is often produced by recovering ruthenium from spent nuclear fuel. The PUREX process, which is used for the reprocessing of spent nuclear fuels, involves the separation of uranium and plutonium, leaving behind fission products like ruthenium. Ruthenium is then extracted and converted into ruthenium chloride through a series of chemical reactions .
Chemical Reactions Analysis
Types of Reactions: Ruthenium (106-Ru) chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, ruthenium can react with oxygen to form ruthenium dioxide (RuO₂) and with chlorine to form ruthenium trichloride (RuCl₃) .
Common Reagents and Conditions:
Oxidation: Ruthenium reacts with oxygen at elevated temperatures to form RuO₂.
Reduction: Ruthenium tetroxide can be reduced to ruthenium chloride using hydrochloric acid.
Substitution: Ruthenium chloride can undergo substitution reactions with ligands such as ammonia (NH₃) to form coordination complexes.
Major Products:
- Ruthenium dioxide (RuO₂)
- Ruthenium trichloride (RuCl₃)
- Various coordination complexes with ligands like NH₃ and bipyridine
Scientific Research Applications
Ruthenium (106-Ru) chloride has a wide range of applications in scientific research:
- Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions .
- Biology: Ruthenium complexes are studied for their potential anticancer properties. They can interact with DNA and proteins, making them useful
Properties
CAS No. |
63767-78-2 |
|---|---|
Molecular Formula |
Cl3Ru |
Molecular Weight |
212.26 g/mol |
IUPAC Name |
trichloro(106Ru)ruthenium-106 |
InChI |
InChI=1S/3ClH.Ru/h3*1H;/q;;;+3/p-3/i;;;1+5 |
InChI Key |
YBCAZPLXEGKKFM-JIYWDPRMSA-K |
Isomeric SMILES |
Cl[106Ru](Cl)Cl |
Canonical SMILES |
Cl[Ru](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


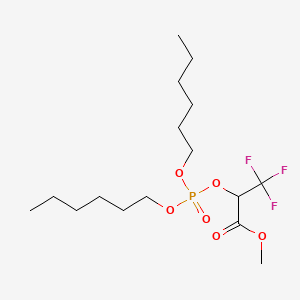
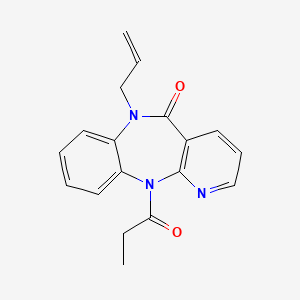
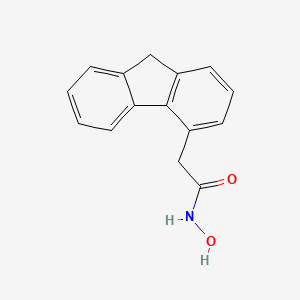
![9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12806478.png)
![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806480.png)
![6-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B12806492.png)
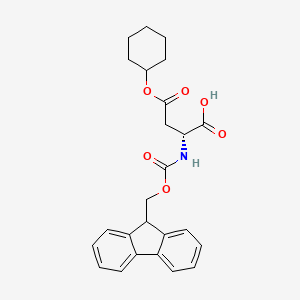
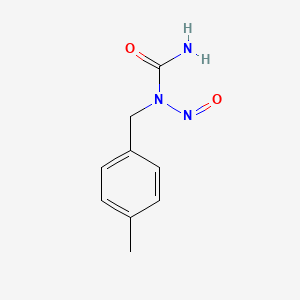
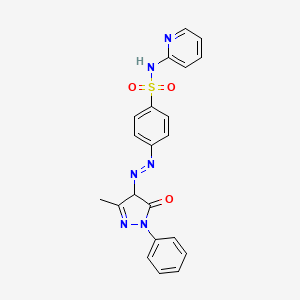
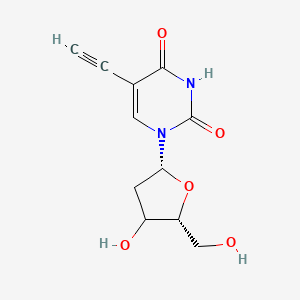
![diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-oxoethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12806527.png)
